Avadomide, also known as CC-122, is a novel, small-molecule therapeutic agent classified as a cereblon E3 ligase modulator (CELMoD). [, , ] It functions by binding to cereblon, a protein involved in the ubiquitin-proteasome system responsible for protein degradation. [, , ] This interaction promotes the ubiquitination and degradation of specific transcription factors, primarily Aiolos and Ikaros, leading to a variety of downstream effects. [, , , ] Avadomide is currently under investigation for its potential in treating hematologic malignancies and advanced solid tumors due to its potent antitumor and immunomodulatory properties. [, , , , ]
Avadomide is classified as a thalidomide analog, specifically designed to retain the beneficial properties of thalidomide while minimizing its teratogenic effects. The compound is derived from modifications to the phthalimide moiety of thalidomide, replacing it with a quinazoline structure, which has shown to be effective without the associated risks of teratogenicity. This modification is part of a broader category of drugs known as immunomodulatory agents .
The synthesis of avadomide involves several key steps:
Avadomide's molecular structure can be represented by its chemical formula . The compound features:
Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance have confirmed the presence of characteristic functional groups within the compound .
Avadomide participates in several chemical reactions that are critical for its activity:
Avadomide exerts its effects primarily through modulation of immune responses and direct anti-tumor activity:
The physical properties of avadomide include:
Chemical properties include reactivity towards nucleophiles due to the presence of halogen atoms and functional groups conducive to hydrogen bonding .
Avadomide has significant potential in various scientific applications:
The therapeutic potential of CRBN modulation was serendipitously discovered through the anti-myeloma activity of thalidomide and its derivatives (lenalidomide, pomalidomide), collectively termed Immunomodulatory Imide Drugs (IMiDs). These first-generation agents function as molecular glues that reshape CRBN's substrate-recognition surface, enabling the recruitment and degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) [1] [8]. However, limitations in potency, selectivity, and applicability across hematologic malignancies necessitated advanced CELMoDs.
Second-generation CELMoDs exhibit:
Recent technological advances have accelerated CELMoD development:
Table 1: Evolution of Cereblon-Targeted Therapeutics
Generation | Representatives | Key Advances | Limitations |
---|---|---|---|
First-gen IMiDs | Thalidomide, Lenalidomide | Proof-of-concept for CRBN-mediated degradation | Limited substrate range; teratogenicity risks |
Second-gen CELMoDs | Avadomide, Iberdomide | Improved degradation efficiency; broader applicability | Kinase degradation challenges remain |
Next-gen degraders | CRBN-recruiting PROTACs | Bifunctional degraders; expanded target space | Pharmacokinetic optimization ongoing |
Avadomide (CC-122) exemplifies the strategic optimization of IMiDs into precision CELMoDs. Structurally, it retains the core glutarimide moiety essential for CRBN binding but incorporates a modified quinazolinone ring system that enhances its interactions with the tri-Trp pocket of CRBN's ligand-binding domain [1] [4]. This molecular redesign confers distinct pharmacological advantages over earlier IMiDs:
Mechanism of Action and Degradation Profile
Table 2: Avadomide's Molecular and Functional Characteristics
Property | Avadomide | Lenalidomide | Biological Significance |
---|---|---|---|
Chemical Formula | C14H14N4O3 | C13H13N3O2 | Increased molecular complexity for enhanced CRBN interactions |
Aiolos DC50 (DLBCL cells) | 0.12 μM | 0.28 μM | More potent substrate degradation |
IFN pathway activation | Strong induction | Moderate induction | Enhanced immunostimulatory effects |
Cell-of-origin bias | Activity in ABC and GCB DLBCL | Primarily ABC DLBCL | Broader applicability across lymphoma subtypes |
Translational Evidence and Clinical Applications
Avadomide's mechanism translates to clinically relevant outcomes in lymphoid malignancies:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: